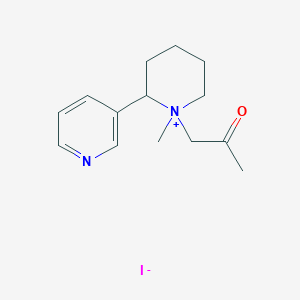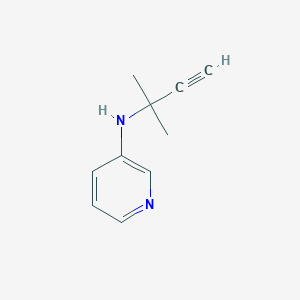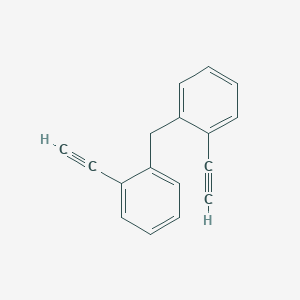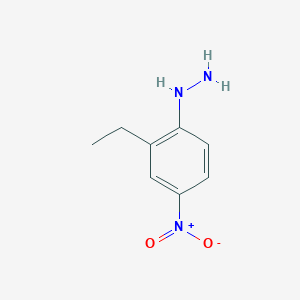
2-Ethenyl-2,4-dimethyl-1,3,2-dioxasilinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenyl-2,4-dimethyl-1,3,2-dioxasilinane is a chemical compound known for its unique structure and properties. It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms in their molecular structure.
Métodos De Preparación
The synthesis of 2-Ethenyl-2,4-dimethyl-1,3,2-dioxasilinane typically involves the reaction of appropriate silicon-containing precursors with organic reagents under controlled conditions. One common method involves the use of vinyl-containing silanes and dimethylsiloxane derivatives. The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial production methods for this compound may involve large-scale reactions in specialized reactors, where parameters such as temperature, pressure, and reaction time are meticulously controlled to optimize the production process. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and purity of the final product .
Análisis De Reacciones Químicas
2-Ethenyl-2,4-dimethyl-1,3,2-dioxasilinane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced silicon-containing products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
2-Ethenyl-2,4-dimethyl-1,3,2-dioxasilinane has found applications in various scientific research fields, including:
Chemistry: It is used as a precursor in the synthesis of advanced materials and polymers. Its unique structure allows for the creation of novel compounds with desirable properties.
Biology: Research has explored its potential use in biological systems, particularly in the development of silicon-based biomaterials and drug delivery systems.
Medicine: The compound’s biocompatibility and potential for functionalization make it a candidate for medical applications, such as in the design of medical implants and diagnostic tools.
Mecanismo De Acción
The mechanism by which 2-Ethenyl-2,4-dimethyl-1,3,2-dioxasilinane exerts its effects involves interactions with molecular targets and pathways specific to its structure. The vinyl group allows for various chemical modifications, enabling the compound to participate in diverse chemical reactions. The silicon atom in the structure can form stable bonds with other elements, contributing to the compound’s stability and reactivity .
Comparación Con Compuestos Similares
2-Ethenyl-2,4-dimethyl-1,3,2-dioxasilinane can be compared with other similar compounds, such as:
1,3,2-Dioxathiolane, 4-ethenyl-, 2-oxide: This compound shares a similar ring structure but contains sulfur instead of silicon, leading to different chemical properties and reactivity.
1,3-Dioxole, 2,2-dimethyl-: This compound has a similar dioxole ring but lacks the vinyl group, resulting in different applications and reactivity.
Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate: This compound has a similar dioxolane ring but contains an acetate group, leading to different chemical behavior and applications.
Propiedades
Número CAS |
359454-68-5 |
|---|---|
Fórmula molecular |
C7H14O2Si |
Peso molecular |
158.27 g/mol |
Nombre IUPAC |
2-ethenyl-2,4-dimethyl-1,3,2-dioxasilinane |
InChI |
InChI=1S/C7H14O2Si/c1-4-10(3)8-6-5-7(2)9-10/h4,7H,1,5-6H2,2-3H3 |
Clave InChI |
NFSWCJLDWVXIFW-UHFFFAOYSA-N |
SMILES canónico |
CC1CCO[Si](O1)(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14259411.png)
![Spiro[4.5]dec-2-ene-6,10-dione, 8,8-dimethyl-](/img/structure/B14259419.png)
![Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone](/img/structure/B14259424.png)
![3,3'-Dimethyl-5,5'-dioctadecyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14259426.png)

![2,9-Bis[4-(dodecyloxy)phenyl]-1,10-phenanthroline](/img/structure/B14259431.png)

![5,5-Dimethyl-7-phenyl-5,5a-dihydro-1H,3H-indeno[1,7a-c]furan-3-one](/img/structure/B14259448.png)

![1,1'-[Oxydi(4,1-phenylene)]di(pentan-1-one)](/img/structure/B14259468.png)



